3-[(2-Nitrophenyl)amino]propan-1-ol
Description
3-[(2-Nitrophenyl)amino]propan-1-ol is an aromatic amino alcohol characterized by a propan-1-ol backbone substituted with a 2-nitrophenylamino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a precursor or intermediate in the synthesis of hypoxia-activated prodrugs and bioactive molecules. Its ortho-nitro group enables bioreductive activation under hypoxic conditions, making it relevant for targeting tumor microenvironments . Additionally, its structural flexibility allows for derivatization, facilitating the development of compounds with tailored pharmacological properties.
Properties
CAS No. |
56636-93-2 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c12-7-3-6-10-8-4-1-2-5-9(8)11(13)14/h1-2,4-5,10,12H,3,6-7H2 |
InChI Key |
JPDLWRGYOGEWID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The ortho-nitro group in this compound distinguishes it from analogs like IV-9, which features a chloro-nitro-pyridine system.
- Heterocyclic substituents (e.g., thienopyrimidine in or indole-sulfonyl in ) enhance π-π stacking and receptor binding, whereas simpler aryl groups prioritize bioreductive activation .
Key Observations :
Key Observations :
- The hypoxia-activated mechanism of this compound derivatives is unique compared to thienopyrimidine analogs, which directly exhibit cytotoxicity .
- Regulatory scrutiny of Drospirenone-related impurities highlights the importance of structural precision in pharmaceutical intermediates .
Physicochemical and Crystallographic Properties
Table 4: Crystallographic Data for Indole-Sulfonyl Analog
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (P21/n) |
| Unit cell dimensions | a = 9.0224 Å, b = 15.4581 Å, c = 15.1347 Å |
| Dihedral angles | 78.18° (indole vs. benzene) |
| Hydrogen bonding | C–H···O, C–H···π networks |
Key Observations :
- The three-dimensional packing via weak interactions in indole-sulfonyl analogs contrasts with the likely amorphous nature of simpler propan-1-ol derivatives, impacting solubility and stability .
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